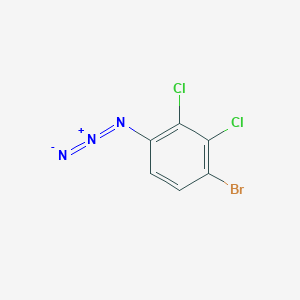

1-azido-4-bromo-2,3-dichlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-bromo-2,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-12-10)6(9)5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIWHLRMZHJBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N=[N+]=[N-])Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 Azido 4 Bromo 2,3 Dichlorobenzene

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For 1-azido-4-bromo-2,3-dichlorobenzene, the UV-Vis spectrum would be expected to display characteristic absorption bands arising from π-π* and n-π* transitions associated with the benzene (B151609) ring and the azido (B1232118) group.

The benzene ring, substituted with two chlorine atoms, a bromine atom, and an azido group, would exhibit multiple absorption bands. The primary and secondary benzenoid bands (E and B bands) would likely be red-shifted and their fine structure diminished due to the presence of the auxochromic substituents. The azido group, with its non-bonding electrons, would give rise to a weak n-π* transition at longer wavelengths. The exact positions and intensities of these absorptions would be influenced by the solvent polarity.

A hypothetical data table for the UV-Vis absorption of this compound in a common solvent like ethanol (B145695) is presented below. This table is illustrative and based on typical values for similar aromatic azides.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~210 | ~25,000 | π → π* (E-band) |

| Ethanol | ~260 | ~1,500 | π → π* (B-band) |

| Ethanol | ~290 | ~300 | n → π* (Azido group) |

This table is a hypothetical representation and requires experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₆H₂BrCl₂N₃), the high-resolution mass spectrum would provide the exact mass, confirming its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a complex molecular ion peak region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The fragmentation would likely proceed through several key pathways, including the loss of a nitrogen molecule (N₂) from the azide (B81097) group, which is a very common fragmentation for aryl azides, leading to the formation of a nitrene radical cation. Subsequent fragmentations could involve the loss of halogen atoms or other neutral fragments.

A predicted fragmentation pattern is outlined in the following table:

| m/z (relative intensity) | Proposed Fragment Ion | Formula | Notes |

| 264/266/268/270 | [M]⁺ | [C₆H₂⁷⁹Br³⁵Cl₂N₃]⁺ / [C₆H₂⁸¹Br³⁵Cl₂N₃]⁺ / [C₆H₂⁷⁹Br³⁵Cl³⁷ClN₃]⁺ / etc. | Molecular ion peak cluster, showing the characteristic isotopic pattern of one bromine and two chlorine atoms. |

| 236/238/240/242 | [M - N₂]⁺ | [C₆H₂⁷⁹Br³⁵Cl₂N]⁺ / etc. | Loss of a nitrogen molecule, a prominent peak for aryl azides. |

| 157/159 | [M - N₂ - Br]⁺ | [C₆H₂³⁵Cl₂N]⁺ / [C₆H₂³⁵Cl³⁷ClN]⁺ | Loss of a bromine atom from the [M - N₂]⁺ fragment. |

| 122 | [M - N₂ - Br - Cl]⁺ | [C₆H₂³⁵ClN]⁺ | Loss of a chlorine atom from the [M - N₂ - Br]⁺ fragment. |

This table represents a predicted fragmentation pattern and requires experimental validation.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal of this compound would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is the gold standard for structural elucidation.

The resulting data would reveal the precise geometry of the benzene ring and the substituents. The planarity of the benzene ring and the orientation of the azido group relative to the ring would be of particular interest. The C-N-N bond angle of the azide group and the N-N bond lengths would be determined with high precision.

A hypothetical table of key crystallographic data is provided below.

| Parameter | Value |

| Crystal System | Orthorhombic (predicted) |

| Space Group | P2₁2₁2₁ (predicted) |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 (predicted) |

| Density (calculated) (g/cm³) | Value to be determined |

This table is a hypothetical representation and requires experimental data from single-crystal X-ray diffraction.

Crystal Packing and Intermolecular Interactions

The study of the crystal packing would reveal how the molecules of this compound arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions, which are crucial for understanding the physical properties of the crystal.

For this molecule, a variety of weak intermolecular interactions would be expected to play a role in the crystal packing. These could include:

Halogen bonding: Interactions involving the bromine and chlorine atoms as halogen bond donors.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals forces: General attractive forces between molecules.

Dipole-dipole interactions: Arising from the polar nature of the C-X (X = Br, Cl) and C-N bonds.

The analysis of the crystal structure would allow for the identification and characterization of these interactions, providing insights into the supramolecular assembly of the compound.

Reactivity and Chemical Transformations of 1 Azido 4 Bromo 2,3 Dichlorobenzene

Reactions of the Azido (B1232118) Group (N₃)

The azido group is an organic functional group with the formula R-N₃. In aryl azides like 1-azido-4-bromo-2,3-dichlorobenzene, it behaves as a 1,3-dipole and a precursor to a highly reactive nitrene intermediate upon thermal or photochemical decomposition.

Cycloaddition reactions are a cornerstone of the synthetic utility of organic azides. These reactions involve the participation of the azide (B81097) as a 1,3-dipole, reacting with a dipolarophile (such as an alkyne or alkene) to form five-membered heterocyclic rings in a process known as 1,3-dipolar cycloaddition.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and mild reaction conditions. This reaction involves the coupling of an azide with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. For this compound, this reaction would proceed by treating the azide with a terminal alkyne in the presence of a copper(I) catalyst. The resulting product would be a 1-(4-bromo-2,3-dichlorophenyl)-1,2,3-triazole, a stable heterocyclic scaffold valuable in medicinal chemistry and materials science. ontosight.ai

Table 1: Hypothetical CuAAC Reaction of this compound with Various Alkynes

| Alkyne Reactant | Copper(I) Source | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | CuI/DIPEA | THF/H₂O | 1-(4-bromo-2,3-dichlorophenyl)-4-phenyl-1H-1,2,3-triazole | N/A | [N/A] |

| Propargyl alcohol | CuSO₄·5H₂O/NaAsc | t-BuOH/H₂O | (1-(4-bromo-2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol | N/A | [N/A] |

| Ethyl propiolate | Cu(OAc)₂/NaAsc | CH₃CN | Ethyl 1-(4-bromo-2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylate | N/A | [N/A] |

| N/A: Not available in the public domain. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. magtech.com.cnd-nb.info This reaction utilizes strained cycloalkynes, such as cyclooctynes (e.g., BCN, DBCO), where the ring strain provides the driving force for the reaction to proceed under physiological conditions without the need for a toxic metal catalyst. magtech.com.cnnih.gov The reaction of this compound with a strained alkyne would yield a triazole product, making it a powerful tool for bioconjugation. rsc.orgresearchgate.net The rate of SPAAC can be influenced by the electronic properties of the azide. d-nb.info

Specific experimental data detailing the kinetics or yields of SPAAC reactions involving this compound are not present in the available literature.

Table 2: Potential SPAAC Reactions of this compound

| Strained Alkyne | Solvent | Product | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Bicyclo[6.1.0]nonyne (BCN) | Acetonitrile | Fused cyclooctyl-triazole derivative | No data available | [N/A] |

| Dibenzocyclooctyne (DBCO) | DMSO | Dibenzo-fused cyclooctyl-triazole derivative | No data available | [N/A] |

| N/A: Not available in the public domain. |

Organic azides can also undergo 1,3-dipolar cycloaddition reactions with activated olefins (alkenes) to form triazoline rings. These initial products are often unstable and can rearrange or eliminate nitrogen to form other products like aziridines or imines. The reactivity is typically highest with electron-deficient alkenes. The reaction of this compound with an alkene like methyl acrylate (B77674) would be expected to form a Δ²-triazoline intermediate.

There is a lack of specific published research detailing the 1,3-dipolar cycloaddition of this compound with olefins.

Upon heating or irradiation with UV light, aryl azides can lose a molecule of dinitrogen (N₂) to generate a highly reactive and electron-deficient intermediate known as an arylnitrene. This nitrene can then undergo a variety of rapid subsequent reactions, including intramolecular cyclizations and rearrangements.

The thermal decomposition of aryl azides to form nitrenes is a well-known process. researchgate.netresearchgate.net For this compound, heating would lead to the formation of (4-bromo-2,3-dichlorophenyl)nitrene. This intermediate could potentially undergo intramolecular cyclization if a suitable neighboring group is present, or it could react with the solvent or other molecules in the reaction mixture.

The Curtius rearrangement specifically refers to the thermal decomposition of an acyl azide to an isocyanate. wikipedia.orgnih.govorganic-chemistry.org While not directly applicable to an aryl azide, the concept of a rearrangement following nitrogen loss is analogous. In the case of aryl azides, intramolecular reactions of the generated nitrene are common. For instance, a nitrene ortho to a phenyl group can cyclize to form a carbazole. In the case of this compound, the ortho-chloro substituent could potentially participate in intramolecular reactions, although such pathways are highly specific and dependent on reaction conditions.

Detailed studies on the specific products and mechanisms of the thermal decomposition of this compound have not been found in the reviewed literature.

Nitrene Formation and Subsequent Reactions

Photochemical Reactions

The photochemistry of aryl azides is a well-established field, generally involving the light-induced extrusion of molecular nitrogen (N₂) to generate a highly reactive aryl nitrene intermediate. su.seresearchgate.net This nitrene can exist in either a singlet or triplet spin state, which dictates its subsequent reaction pathways. researchgate.net While no specific studies on the photolysis of this compound are documented, it is anticipated that UV irradiation would lead to the formation of the corresponding 4-bromo-2,3-dichlorophenylnitrene.

The presence of ortho-chlorine substituents is known to influence the behavior of the resulting nitrene. For example, studies on other chlorinated phenyl azides have shown that these substituents can enhance the efficiency of certain reactions, such as N-H insertion. nih.gov The photolysis of related compounds like methyl 4-azido-2,3,5,6-tetrachlorobenzoate and methyl 4-azido-3,5-dichlorobenzoate in the presence of diethylamine (B46881) resulted in significant yields of N-H insertion products. nih.gov This suggests that the nitrene derived from this compound would also be a candidate for such transformations.

Insertion Reactions (e.g., C-H amination)

The nitrene intermediate generated from the photolysis or thermolysis of this compound is a prime candidate for insertion reactions, particularly into C-H bonds to form new C-N bonds (C-H amination). The singlet state nitrene is generally responsible for concerted C-H insertion. The efficiency and regioselectivity of such reactions would be influenced by the electronic nature of the C-H bond and the steric environment around the reaction center.

Research on analogous chlorinated phenyl azides demonstrates their utility as photolabeling reagents due to their enhanced ability to undergo insertion reactions compared to non-halogenated counterparts. nih.gov This suggests that the introduction of chlorine atoms ortho to the azide group, as in the target molecule, could improve its performance in applications requiring covalent modification of other molecules through C-H insertion.

Reduction of the Azido Group to Amine

The reduction of an aryl azide to its corresponding primary amine is a fundamental and widely used transformation in organic synthesis. While no specific protocol for the reduction of this compound has been reported, several standard methods are expected to be effective. These include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or treatment with various reducing agents.

Another common and mild method for this conversion is the Staudinger reaction, which involves treatment with a phosphine (B1218219) followed by hydrolysis of the resulting aza-ylide intermediate. This reaction is discussed in more detail in the following section. The product of such a reduction would be 4-bromo-2,3-dichloroaniline (B1273770) .

Reactions with Phosphines (Staudinger Reaction)

The Staudinger reaction provides a mild and efficient method for the conversion of azides to amines. su.se The reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618), to form an iminophosphorane (also known as an aza-ylide). wikipedia.org This intermediate can then be hydrolyzed with water to yield the corresponding primary amine and a phosphine oxide byproduct. wikipedia.org

The general mechanism for the Staudinger reaction is as follows: R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

It is highly probable that this compound would react readily with triphenylphosphine to form the corresponding iminophosphorane, which upon aqueous workup, would yield 4-bromo-2,3-dichloroaniline and triphenylphosphine oxide. The reaction is known for its high yields and tolerance of a wide variety of functional groups, making it a predictable transformation for this substrate.

Reactions Involving the Halogen Substituents (Bromine and Chlorine)

The benzene (B151609) ring of this compound is substituted with three halogen atoms. The differing reactivity of bromine versus chlorine, and the influence of their positions relative to each other and the azide group, would govern their participation in substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) of Halogens

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). In this compound, the azide group has electron-withdrawing character, which could potentially activate the halogen atoms towards nucleophilic attack.

However, SNAr reactions on simple halobenzenes are generally difficult. The reactivity would depend on the specific nucleophile and reaction conditions. It is plausible that under harsh conditions (high temperature, strong base), substitution could be forced. The relative reactivity of the halogens would see the C-Br bond being more susceptible to cleavage than the C-Cl bonds in many catalytic processes, though in SNAr the electronic activation is often the dominant factor. Without experimental data, predicting which halogen would be substituted preferentially is speculative.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine and chlorine atoms on the aromatic ring serve as handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed oxidative addition, it is expected that the Suzuki-Miyaura reaction would occur selectively at the C-4 position (bromine). This would allow for the introduction of a new aryl, alkyl, or vinyl group at this position while leaving the chlorine and azide groups intact.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. Similar to the Suzuki-Miyaura coupling, the reaction would be expected to proceed selectively at the more reactive C-Br bond. This would provide a route to N-substituted derivatives of 2,3-dichloro-4-azidoaniline.

The successful application of these cross-coupling reactions would be contingent on the stability of the azide group under the specific catalytic conditions, which often require elevated temperatures. The azide group is generally tolerant of many cross-coupling conditions, making these transformations feasible in principle.

C-N Coupling Reactions

The bromine atom in this compound is susceptible to nucleophilic substitution by nitrogen-containing nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds. While specific examples with this compound are not extensively documented in readily available literature, the general principles of Buchwald-Hartwig amination suggest its applicability. The reaction would involve the coupling of an amine with the aryl bromide in the presence of a palladium catalyst and a base. The reactivity of the C-Br bond is generally higher than that of the C-Cl bonds, allowing for selective amination at the 4-position.

Ullmann Condensation: The Ullmann condensation is a classical method for forming C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. nsf.gov Similar to the Buchwald-Hartwig amination, the greater reactivity of the C-Br bond compared to the C-Cl bonds in this compound would favor selective substitution at the bromine-bearing carbon.

A summary of potential C-N coupling reactions is presented in the table below.

| Reaction | Reagents | Potential Product |

|---|---|---|

| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | 4-Amino-1-azido-2,3-dichlorobenzene derivative |

| Ullmann Condensation | Amine, Copper Catalyst, High Temperature | 4-Amino-1-azido-2,3-dichlorobenzene derivative |

C-C Coupling Reactions

The carbon-bromine bond in this compound is the primary site for palladium-catalyzed carbon-carbon bond-forming reactions. The differential reactivity of the halogens (Br > Cl) allows for selective transformations.

Suzuki Coupling: This versatile cross-coupling reaction involves the use of a palladium catalyst to couple an organoboron compound with an aryl halide. In the case of this compound, a Suzuki coupling would selectively occur at the C-Br bond, allowing for the introduction of a variety of alkyl, alkenyl, or aryl groups at the 4-position.

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene. organic-chemistry.org For this compound, the reaction would preferentially take place at the C-Br bond, leading to the formation of a substituted styrene (B11656) derivative. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a base. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net The greater reactivity of the C-Br bond over the C-Cl bonds would direct the coupling to the 4-position of this compound. libretexts.org Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.orgnih.gov

The following table summarizes key C-C coupling reactions.

| Reaction | Reagents | Potential Product |

|---|---|---|

| Suzuki Coupling | Organoboron compound, Palladium Catalyst, Base | 4-Substituted-1-azido-2,3-dichlorobenzene |

| Heck Reaction | Alkene, Palladium Catalyst, Base | 4-(Substituted-vinyl)-1-azido-2,3-dichlorobenzene |

| Sonogashira Coupling | Terminal Alkyne, Palladium Catalyst, Copper(I) Co-catalyst, Base | 4-(Alkynyl)-1-azido-2,3-dichlorobenzene |

Radical Reactions and Halogen Atom Transfer

While less common than coupling reactions, the halogen atoms on this compound can participate in radical reactions. Halogen atom transfer (HAT) processes, typically initiated by radical initiators or photolysis, could lead to the formation of an aryl radical. The reactivity order for homolytic cleavage of the carbon-halogen bond is generally C-Br > C-Cl, suggesting that the initial radical formation would likely occur at the 4-position. This aryl radical could then be trapped by various radical acceptors or participate in subsequent cyclization or rearrangement reactions.

Directed Metalation and Subsequent Transformations

The directing effects of the substituents on the aromatic ring can be exploited in metalation reactions. The chloro and azido groups can potentially direct ortho-lithiation or other metalations. However, the presence of multiple halogens and the reactive azido group can complicate these reactions. If successful, the resulting organometallic intermediate can be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups.

Synergistic Reactivity of Azido and Halogen Groups

The concurrent presence of the azido and halogen functionalities on the same aromatic scaffold allows for intricate synthetic strategies that capitalize on their distinct reactivities.

Orthogonal Reactivity in Multistep Synthesis

The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of another. In this compound, the azido group and the halogen atoms exhibit orthogonal reactivity. For instance, the azido group can undergo [3+2] cycloaddition reactions (click chemistry) with alkynes to form triazoles, while the C-Br bond can be selectively functionalized through palladium-catalyzed coupling reactions. libretexts.orgresearchgate.netnih.gov This orthogonality allows for a stepwise and controlled elaboration of the molecule. For example, a Sonogashira coupling could first be performed at the C-Br bond, followed by a cycloaddition reaction with the azido group, leading to complex, highly functionalized molecules.

Sequential and Cascade Reactions

The distinct reactivity of the functional groups can also be harnessed in sequential or cascade reactions. A reaction at one site can trigger a subsequent transformation at another position. For example, a reaction that modifies the electronic properties of the aromatic ring by transforming the bromo group could, in turn, influence the reactivity of the azido group or the less reactive chloro substituents. It is also conceivable to design cascade reactions where an initial transformation, for instance, a Sonogashira coupling at the C-Br bond, is followed by an intramolecular reaction involving the newly introduced group and the azido moiety. organic-chemistry.org

Theoretical and Computational Investigations of 1 Azido 4 Bromo 2,3 Dichlorobenzene

Quantum Chemical Calculations

No published studies on the quantum chemical calculations of 1-azido-4-bromo-2,3-dichlorobenzene were identified.

Density Functional Theory (DFT) Studies

A search for DFT studies on this compound yielded no specific results.

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

There are no available data or publications detailing the HOMO-LUMO analysis or the electronic structure of this compound.

Reaction Mechanisms and Transition State Analysis

No literature was found describing the theoretical investigation of reaction mechanisms or transition states involving this compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

There are no published theoretical predictions of the NMR, IR, or UV-Vis spectra for this compound.

Ab Initio Calculations

No ab initio calculation studies specifically for this compound could be located in the searched literature.

Molecular Dynamics Simulations

No literature concerning molecular dynamics simulations of this compound, for instance, to study its interactions, was found.

The absence of theoretical and computational data for this compound highlights a gap in the current scientific literature. While computational studies have been performed on structurally similar molecules, the specific electronic and structural properties conferred by this unique combination of substituents remain unexplored from a theoretical standpoint. Future computational work would be necessary to elucidate the characteristics of this compound.

In-depth Analysis of this compound Remains Elusive Due to Lack of Available Scientific Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational investigation of the chemical compound This compound . Despite extensive searches for scholarly articles, crystallographic data, and computational chemistry studies, no specific research findings concerning its intermolecular interactions, crystal packing, or structure-reactivity relationships could be located.

The requested detailed analysis, focusing on halogen bonding, hydrogen bonding, pi-stacking interactions, and computational predictions of reactivity for this compound, cannot be provided at this time due to the absence of published research on this specific molecule. Scientific inquiry into the properties and behavior of chemical compounds relies on experimental data, such as that from X-ray crystallography, and theoretical calculations. Without such foundational research, any discussion of the compound's specific intermolecular forces and reactivity would be purely speculative and would not meet the standards of scientific accuracy.

While general principles of halogen bonding, hydrogen bonding, and pi-stacking are well-established for other aromatic and halogenated compounds, the unique substitution pattern of an azido (B1232118) group, a bromine atom, and two chlorine atoms on the benzene (B151609) ring of this compound would result in a distinct electronic and steric environment. Therefore, direct extrapolation from related but structurally different molecules would not provide a reliable or accurate representation of the specific interactions and properties of the target compound.

Further research, including the synthesis, crystallization, and computational modeling of this compound, is required to elucidate the specific details of its chemical and physical properties as outlined in the requested article structure. Until such studies are conducted and published, a detailed and scientifically rigorous article on the theoretical and computational investigations of this particular compound cannot be generated.

Applications and Advanced Research Directions Involving Polyhalogenated Aryl Azides

Role as Synthons in Heterocyclic Chemistry

Polyhalogenated aryl azides are versatile building blocks, or synthons, in the synthesis of a wide array of heterocyclic compounds. mdpi.comnih.gov The azide (B81097) functional group readily participates in cycloaddition reactions, while the halogen atoms provide sites for further functionalization, enabling the creation of diverse molecular scaffolds. nih.gov

Synthesis of Triazoles and Triazolium Salts

The Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles. ontosight.ainih.gov Polyhalogenated aryl azides, including 1-azido-4-bromo-2,3-dichlorobenzene, can be employed in these reactions to produce triazoles with a polyhalogenated phenyl substituent. ontosight.aifrontiersin.org These reactions can be catalyzed by copper(I) or ruthenium(II), with the choice of catalyst influencing the regioselectivity of the product. nih.govmdpi.com

The resulting polyhalogenated triazoles can be further elaborated. For instance, N-alkylation of the triazole ring leads to the formation of triazolium salts. mdpi.comnih.gov These salts have shown potential as antimicrobial agents. nih.gov The synthesis of 1,1′-dimethyl-4,4′-azo-1,2,4-triazolium salts has been achieved through the oxidation of 4-amino-1,2,4-triazoles followed by quaternization. rsc.org

Table 1: Synthesis of Triazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| Polyhalogenated aryl azide | Alkyne | Copper(I) or Ruthenium(II) | 1,2,3-Triazole |

| 1,2,3-Triazole | Alkyl halide | Base | 1,2,3-Triazolium salt |

Precursors for Nitrogen-Containing Heterocycles (e.g., Indazoles, Oxazoles, Imidazoles)

The reactivity of polyhalogenated aryl azides extends beyond triazole synthesis, making them valuable precursors for other nitrogen-containing heterocycles.

Indazoles: Substituted 1H-indazoles can be constructed through a [3 + 2] annulation approach involving arynes and hydrazones. organic-chemistry.org While not a direct use of polyhalogenated aryl azides, the synthetic strategies for indazoles highlight the broader context of building complex nitrogen heterocycles.

Oxazoles: The pyrolysis of aryl azides in the presence of a carboxylic acid and polyphosphoric acid can yield oxazoles. nih.gov Another route involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to form 2-(bromomethyl)oxazoles. beilstein-journals.org These can be subsequently converted to 2-(azidomethyl)oxazoles. beilstein-journals.org

Imidazoles: The synthesis of imidazoles can be achieved through various methods, including the reaction of α-azido chalcones with aldehydes and anilines catalyzed by erbium triflate. organic-chemistry.org Polyhalogenated aryl groups can be incorporated into the imidazole (B134444) scaffold, and the resulting chloro-substituted imidazoles can be further functionalized. researchgate.net

Advanced Materials Science Applications (e.g., Cross-linking Reagents)

The ability of aryl azides to form highly reactive nitrenes upon thermal or photochemical activation makes them excellent cross-linking reagents in materials science. nih.govmdpi.com This process alters the physical properties of polymers, such as solubility and hardness, and can enhance the performance of polymer-based devices. nih.govkit.edu

Upon activation, the generated nitrene can insert into C-H and N-H bonds or add to double bonds, creating covalent cross-links between polymer chains. nih.govthermofisher.com This has been utilized to improve the thermal stability and mechanical strength of materials like quaternized polysulfones and to inhibit phase separation in polymer blends for organic solar cells. mdpi.com

Development of Chemical Biology Tools (e.g., Photoaffinity Labeling)

Aryl azides are widely used in chemical biology as photoaffinity labeling (PAL) probes to identify and characterize protein-protein interactions and ligand-binding sites. researchgate.netsioc.ac.cn The aryl azide group is relatively stable in the dark but, upon UV irradiation, generates a reactive nitrene that can covalently bind to nearby molecules. researchgate.netmdpi.com

Polyfluorinated aryl azides have been shown to increase the efficiency of C-H and N-H insertion. researchgate.net The small size of the aryl azide group is advantageous as it often does not significantly perturb the biological system under study. mdpi.com These probes typically consist of a recognition element, the photo-reactive aryl azide, and a reporter tag for detection. sioc.ac.cn

Strategies for Incorporation into Complex Molecular Architectures

The dual reactivity of polyhalogenated aryl azides, stemming from the azide group and the halogen atoms, allows for their strategic incorporation into complex molecules. The azide can be used in "click" reactions to attach the polyhalogenated aryl moiety to a larger scaffold. ontosight.ai Subsequently, the halogen atoms can serve as handles for further diversification through reactions like nucleophilic aromatic substitution or cross-coupling reactions. organic-chemistry.org

For example, a polyhalogenated aryl azide could be "clicked" onto a biomolecule or a polymer, and the remaining halogen atoms could then be used to attach other functional groups, such as fluorescent dyes or drug molecules. This modular approach allows for the construction of highly functionalized and complex molecular architectures.

Future Research Perspectives in Polyhalogenated Azidobenzene (B1194522) Chemistry

The field of polyhalogenated azidobenzene chemistry continues to hold significant promise for future research. Key areas of exploration include:

Development of Novel Heterocyclic Scaffolds: The versatile reactivity of these compounds can be further exploited to synthesize novel and complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

Advanced Functional Materials: The use of polyhalogenated aryl azides as cross-linkers and surface modifiers can be expanded to create new materials with tailored properties, such as enhanced thermal stability, flame retardancy, and specific electronic characteristics.

Next-Generation Bioconjugation Reagents: Designing new polyhalogenated aryl azides with optimized photoreactive properties and additional functionalities could lead to more efficient and versatile tools for chemical biology, including probes for in-vivo imaging and target identification.

Mechanistic Studies: Further investigation into the reaction mechanisms of polyhalogenated aryl azides, particularly their cycloaddition and photodecomposition pathways, will enable more precise control over their reactivity and the development of more sophisticated synthetic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-azido-4-bromo-2,3-dichlorobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and azidation. For example, bromination of a dichlorobenzene precursor followed by azide substitution via nucleophilic displacement (e.g., using NaN₃ in polar aprotic solvents like DMF). Reaction optimization includes controlling temperature (e.g., 60–80°C) and stoichiometry to minimize side products like triazenes or over-substitution . Evidence from analogous compounds (e.g., 1-azido-2-chlorobenzene) suggests glacial acetic acid as a catalyst for azide formation under reflux .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions, but chlorine/bromine quadrupolar effects may broaden signals. Use high-field instruments (≥400 MHz) and deuterated solvents (e.g., CDCl₃) for resolution .

- IR : Confirm the azide group via the asymmetric stretching band near ~2100 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Br/Cl) .

Advanced Research Questions

Q. How can contradictions in NMR data arising from competing substituent effects (Br, Cl, N₃) be resolved?

- Methodological Answer :

- Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data .

- 2D NMR (e.g., HSQC, HMBC) clarifies coupling between adjacent substituents. For example, cross-peaks between azide protons and aromatic carbons confirm regiochemistry .

- If ambiguity persists, synthesize a derivative (e.g., hydrogenate the azide to NH₂) and re-analyze shifts .

Q. What strategies mitigate thermal instability risks during azide-containing reactions?

- Methodological Answer :

- Temperature Control : Avoid exceeding 100°C; use oil baths instead of open flames.

- Dilution : Conduct reactions in dilute solutions to reduce exothermic decomposition.

- Inert Atmosphere : Perform azide substitutions under N₂/Ar to prevent oxidative side reactions .

- Safety Protocols : Use blast shields, small-scale batches, and remote monitoring tools .

Q. How can regioselective functionalization of this compound be achieved for applications in click chemistry?

- Methodological Answer :

- Click Chemistry : Prioritize the azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use THF/H₂O as a solvent system and CuI as a catalyst at room temperature .

- Halogen Selectivity : The bromine atom is more reactive than chlorines in cross-coupling (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ and arylboronic acids in toluene/EtOH (3:1) at 80°C .

Q. What computational methods predict the compound’s stability under varying pH and solvent conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solvation effects in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents.

- pKa Prediction Tools : Software like MarvinSketch estimates azide protonation behavior, critical for aqueous reactivity .

- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS identify hydrolytic or photolytic byproducts .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound from ethanol/water mixtures and compare HPLC retention times (>98% purity) .

- Inter-laboratory Calibration : Cross-reference instruments (e.g., DSC for melting points) with standards like NIST-certified materials .

- Meta-Analysis : Compile data from peer-reviewed journals (e.g., Eur. J. Org. Chem.) and exclude non-validated sources (e.g., vendor catalogs) .

Safety and Handling

Q. What are the best practices for storing and disposing of azide-containing compounds?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C, labeled with hazard symbols (explosive, toxic).

- Disposal : Quench azides with 10% NaNO₂/HCl before neutralization and incineration .

- Spill Management : Use sand or vermiculite to absorb; avoid metal contact to prevent detonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.